8-(5-Nitroquinolin-6-yl)-2-oxa-8-azaspiro[4.5]decane
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Overview
Description
8-(5-Nitroquinolin-6-yl)-2-oxa-8-azaspiro[45]decane is a complex organic compound that features a spirocyclic structure This compound is notable for its unique arrangement of a quinoline moiety fused with a spiro-oxazolidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-Nitroquinolin-6-yl)-2-oxa-8-azaspiro[4.5]decane typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the nitration of quinoline to introduce the nitro group at the desired position. This is followed by the formation of the spirocyclic structure through a series of cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
8-(5-Nitroquinolin-6-yl)-2-oxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
8-(5-Nitroquinolin-6-yl)-2-oxa-8-azaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-(5-Nitroquinolin-6-yl)-2-oxa-8-azaspiro[4.5]decane is largely dependent on its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The spirocyclic structure may also play a role in enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
8-Nitroquinoline: Lacks the spirocyclic structure but shares the nitroquinoline core.
2-Oxa-8-azaspiro[4.5]decane: Lacks the quinoline moiety but shares the spirocyclic structure.
5-Nitroquinoline: Similar nitroquinoline structure but different substitution pattern.
Uniqueness
8-(5-Nitroquinolin-6-yl)-2-oxa-8-azaspiro[4.5]decane is unique due to its combination of a nitroquinoline moiety with a spiro-oxazolidine ring system. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
8-(5-nitroquinolin-6-yl)-2-oxa-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-20(22)16-13-2-1-8-18-14(13)3-4-15(16)19-9-5-17(6-10-19)7-11-23-12-17/h1-4,8H,5-7,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBWAJDZZFYUCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CCOC2)C3=C(C4=C(C=C3)N=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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